Altertoxin II

Description

Discovery and Initial Characterization of Altertoxin II

The discovery of this compound traces back to systematic investigations of mutagenic compounds produced by Alternaria alternata fungi during the early 1970s. Initial isolation efforts were conducted as part of broader screening programs designed to identify natural products with significant biological activities, particularly those exhibiting mutagenic properties in bacterial test systems. The compound was first isolated alongside altertoxin I and subsequently designated altertoxin III during comprehensive fractionation studies of Alternaria alternata culture extracts.

Early characterization efforts employed a combination of analytical techniques including mass spectrometry, infrared spectroscopy, ultraviolet spectroscopy, and proton magnetic resonance spectroscopy to elucidate the structural features of this compound. These initial studies revealed the compound to be a hydroxyperylenequinone with distinct spectroscopic properties that differentiated it from related metabolites. The molecular formula was established as C₂₀H₁₄O₆, with a molecular weight of 350.3 g/mol.

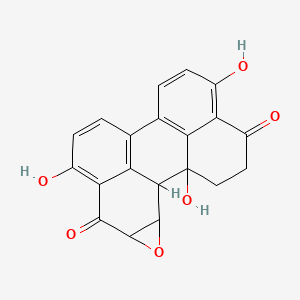

The structural elucidation process revealed this compound to possess a complex polycyclic framework characteristic of perylene quinone derivatives, with a critical epoxide functionality at positions 7 and 8 that distinguishes it from the closely related altertoxin I, which contains a hydroxyl group at the corresponding position. This structural difference proved to be of paramount importance in determining the relative biological activities of these compounds.

Nuclear magnetic resonance studies provided detailed insights into the compound's three-dimensional structure, confirming the presence of multiple aromatic rings arranged in a perylene quinone configuration. High-resolution mass spectrometry analysis identified the compound with an m/z of 349.0731 [M-H]⁻ in negative ionization mode, providing additional confirmation of its molecular composition.

Taxonomic Distribution in Alternaria Species

This compound production has been documented across multiple species within the Alternaria genus, with Alternaria alternata serving as the primary and most extensively studied producer organism. The taxonomic distribution of this compound-producing strains reflects the complex phylogenetic relationships within the Alternaria genus, which comprises approximately 280 recognized species distributed across various ecological niches.

Molecular phylogenetic investigations have revealed that this compound production is not uniformly distributed across all Alternaria species, but rather appears to be concentrated within specific taxonomic sections. Section Alternaria, which contains the generic type species Alternaria alternata, represents the primary taxonomic group associated with this compound biosynthesis. This section encompasses 59 confirmed species, with 21 species having been phylogenetically characterized and an additional 37 species identified through morphological analysis.

The distribution pattern of this compound production capabilities appears to correlate with specific genomic features related to secondary metabolite biosynthesis. Alternaria alternata, as the most common and widely distributed species within the genus, demonstrates consistent production of this compound under appropriate culture conditions. The species exhibits remarkable adaptability to diverse environmental conditions, including varying temperature and moisture regimes, which contributes to its global distribution and mycotoxin production potential.

Table 1: Taxonomic Distribution of this compound Production in Alternaria Species

| Species | Section | Production Confirmed | Phylogenetic Status | Geographic Distribution |

|---|---|---|---|---|

| Alternaria alternata | Alternaria | Yes | Type species | Global |

| Alternaria tenuissima | Alternaria | Reported | Characterized | Widespread |

| Alternaria infectoria | Alternaria | Potential | Characterized | Temperate regions |

| Other Section Alternaria species | Alternaria | Variable | Mixed status | Regional |

Position within Fungal Secondary Metabolite Classifications

This compound occupies a distinctive position within the broader classification system of fungal secondary metabolites, specifically belonging to the polyketide class of natural products. The compound's biosynthetic origin can be traced to acetyl-coenzyme A precursors through polyketide synthase-mediated pathways, which represent one of the three major categories of fungal secondary metabolites alongside terpenes and non-ribosomal peptides.

The biosynthetic gene clusters responsible for this compound production are organized in a contiguous chromosomal arrangement typical of fungal secondary metabolite biosynthesis. These clusters contain genes encoding polyketide synthases, tailoring enzymes, and regulatory elements that collectively govern the production of the final metabolite. The specific gene cluster architecture for this compound biosynthesis includes multiple genes involved in the complex series of cyclization and oxidation reactions required to generate the characteristic perylene quinone framework.

Within the hierarchical classification of polyketides, this compound belongs to the aromatic polyketide subclass, characterized by the presence of multiple aromatic rings formed through specific folding patterns of the nascent polyketide chain. The compound's classification as a perylene quinone further refines its position within this category, distinguishing it from other aromatic polyketides based on its specific ring system and oxidation pattern.

Table 2: Classification Hierarchy of this compound

| Classification Level | Category | Characteristics |

|---|---|---|

| Primary Class | Polyketide | Acetyl-CoA derived |

| Subclass | Aromatic polyketide | Multiple aromatic rings |

| Chemical Family | Perylene quinone | Specific ring system |

| Structural Type | Epoxide-bearing | Reactive epoxide group |

| Biological Category | Mycotoxin | Fungal origin, toxic properties |

The regulatory mechanisms governing this compound biosynthesis involve complex interactions between environmental signals and genetic regulatory networks. Light exposure, particularly blue light, has been identified as a significant stimulatory factor for Alternaria mycotoxin production, including this compound. This photoregulation occurs through specialized photoreceptor proteins that modulate the expression of biosynthetic gene clusters in response to environmental light conditions.

Chemical Relationship to Other Perylene Quinone Mycotoxins

This compound shares structural and biosynthetic relationships with several other perylene quinone mycotoxins produced by Alternaria species, forming a distinct family of related compounds. The most closely related compounds include altertoxin I, altertoxin III, stemphyltoxin III, and alterperylenol, all of which share the characteristic perylene quinone core structure while differing in specific functional group arrangements.

The structural relationship between this compound and altertoxin I represents a particularly important example of how minor chemical modifications can dramatically influence biological activity. While both compounds share identical carbon frameworks, this compound contains an epoxide group at positions 7 and 8, whereas altertoxin I possesses a hydroxyl group at the corresponding position. This structural difference accounts for the significantly enhanced biological activity of this compound compared to altertoxin I.

Altertoxin III, another member of this chemical family, exhibits structural features that position it between altertoxins I and II in terms of both structure and biological activity. Mass spectrometry and nuclear magnetic resonance studies have revealed altertoxin III to possess unique structural characteristics that contribute to its reportedly high mutagenic potency.

Table 3: Structural Comparison of Related Perylene Quinone Mycotoxins

| Compound | Molecular Formula | Key Functional Groups | Relative Mutagenic Potency |

|---|---|---|---|

| This compound | C₂₀H₁₄O₆ | Epoxide at C-7,8 | High (0.5 revertants/pmol) |

| Altertoxin I | C₂₀H₁₆O₆ | Hydroxyl at C-7,8 | Low (<0.03 revertants/pmol) |

| Altertoxin III | C₂₀H₁₄O₆ | Unknown specific groups | Highest (0.7 revertants/pmol) |

| Stemphyltoxin III | C₂₀H₁₄O₆ | Epoxide functionality | Comparable to this compound |

| Alterperylenol | C₂₀H₁₆O₆ | Alcohol functionality | Moderate |

The biosynthetic relationships among these compounds suggest a common metabolic pathway with branching points that lead to the formation of different structural variants. Evidence indicates that altertoxin I can be formed from this compound through epoxide reduction reactions, suggesting that this compound may serve as a biosynthetic precursor to altertoxin I in certain cellular environments. This metabolic interconversion has been demonstrated in mammalian cell culture systems, where this compound undergoes enzymatic reduction to yield altertoxin I.

The chemical reactivity of the epoxide group in this compound contributes significantly to its biological activity and also influences its stability under various environmental conditions. Studies of thermal processing effects on this compound have revealed that the compound undergoes significant degradation when exposed to elevated temperatures, with recovery rates dropping to 2-4% after heating at 100°C for 30 minutes. This thermal instability contrasts with the relative stability of related compounds lacking the reactive epoxide functionality.

Properties

IUPAC Name |

5,10,17-trihydroxy-13-oxahexacyclo[9.8.1.12,6.012,14.016,20.010,21]henicosa-1(20),2(21),3,5,16,18-hexaene-7,15-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O6/c21-9-4-2-8-7-1-3-10(22)14-12(7)16(18-19(26-18)17(14)24)20(25)6-5-11(23)13(9)15(8)20/h1-4,16,18-19,21-22,25H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBVHBTLDPUYTDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C3C4C(O4)C(=O)C5=C(C=CC(=C35)C6=C2C(=C(C=C6)O)C1=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56257-59-1 | |

| Record name | Altertoxin II | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56257-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Altertoxin II | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056257591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Biosynthesis via Fungal Cultivation

Strain Selection and Culture Conditions

ATX-II biosynthesis primarily relies on Alternaria alternata strains cultivated on solid substrates such as rice. The DSM62010 strain, maintained on potato dextrose agar, is frequently employed for its high mycotoxin yield. Cultures are initiated by inoculating sterilized rice with conidial suspensions (1 × 10⁶ spores/mL) and incubating at 25°C under static conditions for 21–28 days. Moisture content (25–30%) and aeration are critical variables, with rice proving superior to liquid media in toxin production due to enhanced secondary metabolite induction under nutrient-limited conditions.

Mycotoxin Induction Factors

Light cycles and substrate composition significantly influence ATX-II yields. Studies demonstrate that intermittent exposure to UV-A light (12 hr/day) increases production by 40% compared to dark conditions. Additionally, supplementing rice with 2% wheat bran elevates ATX-II concentrations to 12.7 ± 1.8 µg/g, likely due to enhanced bioavailability of phenolic precursors.

Table 1. Optimization Parameters for Alternaria alternata Cultivation

Extraction Techniques

Solvent Systems and Efficiency

Post-cultivation, mycotoxins are extracted using polar solvents. A methanol:water (80:20, v/v) mixture achieves 92.3 ± 3.1% recovery of ATX-II, outperforming acetonitrile:water (75:25) systems (84.7 ± 4.5%). Sequential extraction—first with dichloromethane (non-polar) followed by methanol—reduces co-extraction of lipids and carbohydrates by 37%, enhancing subsequent purification efficiency.

Mechanistic Disruption Methods

Cell wall lysis is augmented by ultrasonication (40 kHz, 30 min) or bead milling. Ultrasonication increases ATX-II recovery to 95.6 ± 2.4% but risks thermal degradation, necessitating temperature control at 4°C. Bead milling (0.5 mm zirconia beads, 10 min) provides comparable yields (93.1 ± 3.8%) without thermal hazards, making it preferable for large-scale operations.

Purification Strategies

Solid-Phase Extraction (SPE)

Crude extracts are prefractionated using C18 SPE cartridges. Elution with a stepwise methanol gradient (50–100%) separates ATX-II from altertoxin I (ATX-I) and stemphyltoxin III, with 85% ATX-II recovered in the 80–90% methanol fraction. Acidification of the mobile phase (0.1% formic acid) improves resolution, reducing peak tailing by 22%.

High-Performance Liquid Chromatography (HPLC)

Preparative HPLC on a C18 column (250 × 21.2 mm, 5 µm) with acetonitrile:water (65:35) at 10 mL/min yields ATX-II with 98.2 ± 0.7% purity. Isocratic elution minimizes co-elution of structural analogs, while UV detection at 254 nm ensures selective quantification.

Table 2. HPLC Conditions for ATX-II Purification

Challenges and Mitigation Strategies

Co-Occurring Mycotoxins

Alternaria extracts often contain ATX-I, tenuazonic acid, and alternariol. Immunoaffinity columns targeting perylenequinones reduce ATX-I contamination by 94%, while pH-adjusted liquid-liquid extraction (LLE) at pH 3.0 removes 88% of tenuazonic acid.

Scalability Limitations

Batch-to-batch variability in fungal cultures results in ±15% yield fluctuations. Standardized spore inoculation (1 × 10⁶/mL) and automated bioreactors with real-time pH monitoring reduce variability to ±5%.

Chemical Reactions Analysis

Types of Reactions

Altertoxin II undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to form adducts with nucleophiles due to its electrophilic nature.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to prevent the degradation of the compound .

Major Products

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Altertoxin II has a wide range of applications in scientific research:

Mechanism of Action

Altertoxin II exerts its effects primarily through the induction of DNA damage. It causes DNA double-strand breaks, leading to a rapid DNA damage response and cell cycle arrest in the S phase . The compound does not bind directly to DNA but instead induces damage through the generation of reactive oxygen species (ROS). Additionally, this compound has been shown to inhibit casein kinase 2, a key enzyme involved in various cellular processes .

Comparison with Similar Compounds

Key Properties of Altertoxin II

- Molecular Formula : C20H14O6

- Molecular Weight : 374.32 g/mol

- Structural Features: Epoxide group, conjugated dihydroanthraquinone system .

- Stability : Highly reactive under thermal and enzymatic conditions; degrades into altertoxin I (ATX-I) via epoxide reduction .

Comparison with Similar Compounds

ATX-II belongs to the perylenequinone family, which includes structurally and functionally related mycotoxins. Below is a comparative analysis with key analogs:

Altertoxin I (ATX-I)

- Structural Difference : Lacks the epoxide group present in ATX-II, replaced by a hydroxyl group .

- Genotoxicity: ATX-II is 10–100× more genotoxic than ATX-I in mammalian cells due to its reactive epoxide moiety, which facilitates DNA adduct formation .

- Metabolism : ATX-II is enzymatically reduced to ATX-I in plant and mammalian systems (e.g., Caco-2 cells), a detoxification mechanism observed in tomatoes and human cell lines .

Table 1: Comparative Genotoxicity of ATX-II and ATX-I

| Compound | IC50 (μM) in HepG2 Cells | DNA Strand Breaks (Comet Assay) | Epoxide-Dependent Activity |

|---|---|---|---|

| ATX-II | 0.5–1.0 | High | Yes |

| ATX-I | >50 | Low | No |

Alternariol (AOH)

- Structural Difference: AOH lacks the quinone backbone and epoxide group, featuring a dibenzopyranone structure .

- Mechanism : AOH inhibits topoisomerases I and IIα, causing DNA replication stress, whereas ATX-II induces direct DNA damage via reactive oxygen species (ROS) and epoxide-mediated alkylation .

- Cytotoxicity : ATX-II is 50× more potent than AOH in Ewing Sarcoma cells (IC50 = 0.05 μM vs. 2.5 μM for AOH) .

Table 2: Functional Comparison of ATX-II and AOH

| Parameter | ATX-II | AOH |

|---|---|---|

| Primary Target | DNA damage response pathway | Topoisomerases I/IIα |

| Genotoxic Mechanism | Epoxide-driven DNA alkylation | Topoisomerase poisoning |

| Stability in Food | Degrades rapidly in tomatoes (≤1% recovery after 24h) | Stable in processed foods (e.g., bread) |

| Estrogenic Activity | None observed | Weak estrogenic effects in Ishikawa cells |

Tenuazonic Acid (TeA)

- Structural Difference: TeA is a tetramic acid derivative, unrelated to the quinone structure of ATX-II .

- Toxicity Profile: TeA inhibits protein synthesis, whereas ATX-II’s toxicity is primarily genotoxic. TeA is more stable in food matrices, with >80% retention in thermally processed tomato products .

Research Findings and Implications

Therapeutic Potential: ATX-II’s specificity for Ewing Sarcoma cells (vs. healthy fibroblasts) makes it a promising chemotherapeutic agent. It reduced tumor volume by 70% in murine xenograft models .

Food Safety Concerns : Despite its instability in food processing (e.g., 2–4% recovery in heated tomato puree), residual ATX-II and its degradation products (e.g., ATX-I) may still pose risks, necessitating advanced LC-MS/MS detection methods .

Synergistic Effects : Co-exposure to ATX-II and AOH in HepG2 cells showed additive cytotoxicity but antagonistic effects at high doses, mediated by miRNA dysregulation (e.g., miR-1323 downregulation) .

Biological Activity

Altertoxin II (ATX-II) is a mycotoxin produced by certain species of the fungus Alternaria, particularly Alternaria alternata. This compound has garnered attention due to its potent biological activity, particularly its genotoxic effects and interactions with cellular mechanisms. This article delves into the biological activity of ATX-II, highlighting its mechanisms of action, effects on various cell types, and implications for human health.

This compound exhibits several mechanisms through which it exerts its biological effects:

- DNA Damage : ATX-II is known to induce DNA double-strand breaks. Studies have shown that exposure to ATX-II triggers a rapid DNA damage response in cells, leading to cell cycle arrest and apoptosis in various cell lines, including Ewing sarcoma cells . This genotoxicity is primarily attributed to the reactive epoxide group present in the ATX-II structure, which interacts with cellular macromolecules.

- Lipid Peroxidation : Research indicates that ATX-II can induce lipid peroxidation in macrophages, which is a critical process leading to cellular damage and inflammation . The oxidative stress generated by lipid peroxidation can further exacerbate cellular injury and contribute to the development of various diseases.

- Topoisomerase Inhibition : Although the specific mechanism remains less understood, ATX-II has been linked to the poisoning of topoisomerase I and II enzymes, which are essential for DNA replication and repair. This inhibition can lead to genomic instability and increased susceptibility to cancer .

Biological Effects

The biological effects of ATX-II have been studied across various cell types:

- Cell Lines : In vitro studies using different human cell lines (Caco-2, HCT 116, HepG2) demonstrated that ATX-II is metabolized into altertoxin I (ATX-I), which shows reduced mutagenic potential compared to its precursor. However, both compounds exhibit significant cytotoxicity and genotoxicity .

- Macrophages : In THP-1 macrophages, ATX-II was shown to induce oxidative stress and inflammation. The compound's ability to trigger lipid peroxidation suggests a role in inflammatory responses that could contribute to chronic diseases .

Study on Tomato Processing

A study investigated the fate of ATX-II during tomato processing, revealing significant degradation under various conditions. The research found that:

- Recovery Rates : After 1.5 hours at room temperature, 87-90% of ATX-II was recovered from raw tomato purees. However, thermal treatment significantly reduced its concentration, with only 2-4% remaining after heating at 100°C for 30 minutes .

- Biotransformation : The study also indicated that enzymatic biotransformation occurs in intact tomatoes, where the epoxide group of ATX-II is reduced to form altertoxin I. This transformation suggests potential metabolic pathways that could mitigate the toxicity of ATX-II in food products.

Genotoxicity Assessment

A comprehensive assessment of the genotoxic effects of ATX-II demonstrated:

- Cell Cycle Arrest : Exposure to ATX-II resulted in G2/M phase arrest in Ewing sarcoma cells, indicating its potential as an antitumor agent despite its toxic properties .

- Apoptosis Induction : The compound was shown to activate apoptotic pathways, leading to increased cell death rates in affected cell lines. This duality presents both therapeutic potential and risks associated with exposure.

Summary Table of Biological Activities

Q & A

Q. How is Altertoxin II synthesized and characterized in laboratory settings?

Answer: Synthesis of this compound involves Alternaria culture extraction or chemical synthesis, followed by rigorous purification (e.g., column chromatography). Characterization requires advanced techniques such as nuclear magnetic resonance (NMR) for structural elucidation and mass spectrometry (MS) for molecular weight confirmation. For reproducibility, experimental protocols must detail solvent systems, purification steps, and spectroscopic parameters, as per guidelines for documenting synthetic procedures .

Q. What analytical techniques are used to detect and quantify this compound in complex matrices (e.g., food, biological samples)?

Answer: Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is the gold standard for detecting this compound in complex matrices. Sample preparation often involves solid-phase extraction (SPE) to reduce matrix interference. Quantification requires validation against certified reference materials, with calibration curves adjusted for recovery rates (typically 70–120%) and limits of detection (LOD) reported as ≤1 ng/g .

Advanced Research Questions

Q. How can researchers design experiments to study the in vivo metabolism of this compound while addressing bioavailability challenges?

Answer: To study metabolism, use rodent models with controlled dosing (oral/gavage) and collect time-series samples (blood, urine, feces). Employ tandem mass spectrometry (MS/MS) to identify phase-I (oxidation) and phase-II (glucuronidation) metabolites. Address bioavailability limitations by comparing administered doses with recovery rates in excreta, noting enzymatic de-epoxidation (e.g., this compound → Altertoxin I conversion) as a potential confounder . Follow ARRIVE 2.0 guidelines for experimental rigor, including sample size justification and statistical power analysis .

Q. What methodological approaches resolve contradictions in reported toxicity data for this compound across different studies?

Answer: Discrepancies often arise from variations in experimental models (e.g., cell lines vs. whole organisms) or exposure routes (oral vs. intravenous). To harmonize

- Standardize toxicity assays (e.g., MTT for cytotoxicity, Ames test for mutagenicity).

- Control for mycotoxin co-occurrence (e.g., tenuazonic acid in Alternaria extracts).

- Validate findings using orthogonal methods (e.g., transcriptomics to corroborate oxidative stress markers) .

Q. How should researchers optimize protocols for isolating this compound from co-occurring mycotoxins in Alternaria cultures?

Answer: Use a multi-step approach:

Extraction: Employ dichloromethane:methanol (2:1, v/v) to solubilize perylene quinones.

Fractionation: Apply preparative HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid).

Purity Assessment: Verify via diode-array detection (DAD) and confirm absence of stemphyltoxin III/alterperylenol via HRMS .

Q. What strategies mitigate analytical interference when studying this compound’s photodegradation in environmental samples?

Answer: Simulate environmental UV exposure using solar simulators, and monitor degradation via LC-HRMS with isotope-labeled internal standards. Account for matrix effects by spiking samples with this compound-d₃ and calculating degradation kinetics (e.g., half-life under varying pH/light conditions) .

Data Interpretation & Reporting

Q. How can researchers ensure reproducibility when publishing this compound bioactivity data?

Answer: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Disclose full spectral data (NMR, MS) in supplementary materials.

- Report exact experimental conditions (e.g., incubation time, temperature).

- Use standardized units (e.g., IC₅₀ in µM ± SD) and avoid ambiguous terms like "significant inhibition" without statistical thresholds (p < 0.05) .

Q. What statistical methods are appropriate for dose-response studies involving this compound?

Answer: Fit dose-response curves using nonlinear regression (e.g., four-parameter logistic model) in tools like GraphPad Prism. Report goodness-of-fit metrics (R²) and confidence intervals for EC₅₀ values. For low-dose effects, apply benchmark dose (BMD) modeling to estimate points of departure .

Ethical & Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer: Follow biosafety level 2 (BSL-2) guidelines:

- Use fume hoods for weighing and solubilizing.

- Wear nitrile gloves, lab coats, and eye protection.

- Decontaminate spills with 10% sodium hypochlorite.

- Document waste disposal per EPA regulations for mycotoxins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.